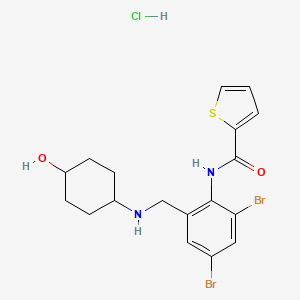
Neltenexine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neltenexine hydrochloride is a compound known for its elastase inhibitory properties. It has been explored for its potential in preventing pulmonary emphysema, a condition characterized by the destruction of the alveoli in the lungs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Neltenexine hydrochloride involves several steps, starting from the appropriate aromatic anilide precursors. The reaction conditions typically include the use of solvents like methanol and reagents such as hydrochloric acid to form the hydrochloride salt. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
Neltenexine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like methanol or ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted aromatic anilides .
科学的研究の応用
作用機序
Neltenexine hydrochloride exerts its effects primarily through the inhibition of elastase. Elastase is an enzyme that breaks down elastin, a key protein in the extracellular matrix of tissues. By inhibiting elastase, this compound helps to preserve the integrity of elastin and prevent tissue damage. This mechanism is particularly relevant in conditions like pulmonary emphysema, where excessive elastase activity leads to the destruction of alveolar walls .
類似化合物との比較
Similar Compounds
Nepinalone: Another mucolytic agent used in respiratory disorders.
Nicocodine: A cough suppressant with central action.
Normethadone: A methadone derivative used as a cough suppressant.
Noscapine: An alkaloid used as a cough suppressant
Uniqueness
Neltenexine hydrochloride is unique among these compounds due to its specific elastase inhibitory activity. While other compounds may act as mucolytics or cough suppressants, this compound’s ability to inhibit elastase makes it particularly valuable in preventing tissue damage in conditions like pulmonary emphysema .
特性
CAS番号 |
99461-80-0 |
|---|---|
分子式 |
C18H21Br2ClN2O2S |
分子量 |
524.7 g/mol |
IUPAC名 |
N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20Br2N2O2S.ClH/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16;/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24);1H |
InChIキー |
ZVPWQPVEYLBIFG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)





![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)






![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
